molecular formula C14H10F2O3 B6400193 4-(2,6-Difluorophenyl)-2-methoxybenzoic acid CAS No. 1261959-77-6

4-(2,6-Difluorophenyl)-2-methoxybenzoic acid

Cat. No.: B6400193
CAS No.: 1261959-77-6
M. Wt: 264.22 g/mol
InChI Key: CKRWZKSRCNPDFG-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-2-methoxybenzoic acid: is an organic compound characterized by the presence of a difluorophenyl group and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,6-Difluorophenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorophenylboronic acid and 2-methoxybenzoic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2,6-difluorophenylboronic acid with 2-methoxybenzoic acid.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating methoxy group and electron-withdrawing fluorine atoms.

    Oxidation and Reduction: The carboxylic acid group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can be used in further Suzuki-Miyaura coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Halogenated or nitrated derivatives.

    Oxidation Products: Carboxylic acid derivatives.

    Reduction Products: Alcohols or aldehydes.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex organic molecules through various coupling reactions.

Biology and Medicine:

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets. The presence of the difluorophenyl group enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy group can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

  • 2,6-Difluorophenylboronic acid
  • 2,6-Difluorophenol
  • Methyl 4-bromo-3-(2,6-difluorophenyl)diazenyl benzoate

Comparison:

  • Unique Features: 4-(2,6-Difluorophenyl)-2-methoxybenzoic acid is unique due to the presence of both a difluorophenyl group and a methoxybenzoic acid moiety, which imparts distinct chemical properties and potential applications.
  • Reactivity: Compared to similar compounds, it exhibits unique reactivity patterns in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-(2,6-difluorophenyl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c1-19-12-7-8(5-6-9(12)14(17)18)13-10(15)3-2-4-11(13)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKRWZKSRCNPDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(C=CC=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689698
Record name 2',6'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-77-6
Record name 2',6'-Difluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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